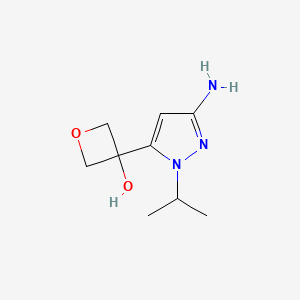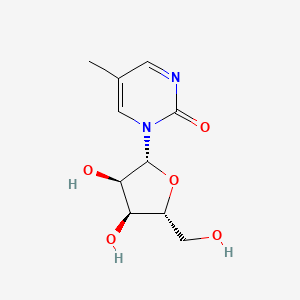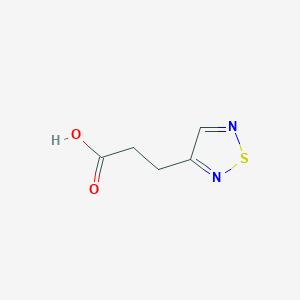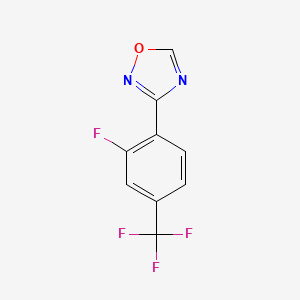
Ethyl 3-(6-methylpyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(6-methylpyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)propanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methylpyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)propanoate typically involves multi-step organic reactions. One possible route could involve the condensation of 6-methylpyridine-2-carbaldehyde with ethyl 3-aminopropanoate, followed by cyclization with 2-oxopyrrolidine. The reaction conditions might include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(6-methylpyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents might include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 3-(6-methylpyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)propanoate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(pyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)propanoate
- Ethyl 3-(6-methylpyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)butanoate
Uniqueness
Ethyl 3-(6-methylpyridin-2-yl)-3-((2-oxopyrrolidin-1-yl)imino)propanoate is unique due to the presence of the 6-methylpyridine moiety, which might confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C15H19N3O3 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
ethyl (3Z)-3-(6-methylpyridin-2-yl)-3-(2-oxopyrrolidin-1-yl)iminopropanoate |
InChI |
InChI=1S/C15H19N3O3/c1-3-21-15(20)10-13(12-7-4-6-11(2)16-12)17-18-9-5-8-14(18)19/h4,6-7H,3,5,8-10H2,1-2H3/b17-13- |
InChI-Schlüssel |
HCVFFZPDBSNABH-LGMDPLHJSA-N |
Isomerische SMILES |
CCOC(=O)C/C(=N/N1CCCC1=O)/C2=CC=CC(=N2)C |
Kanonische SMILES |
CCOC(=O)CC(=NN1CCCC1=O)C2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


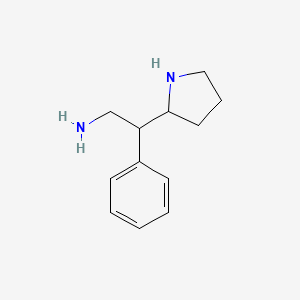
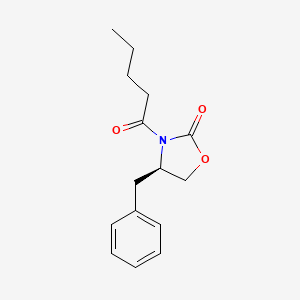
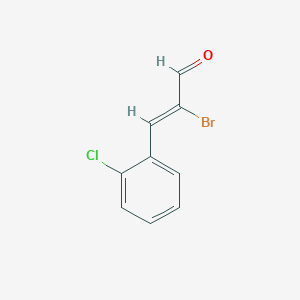
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
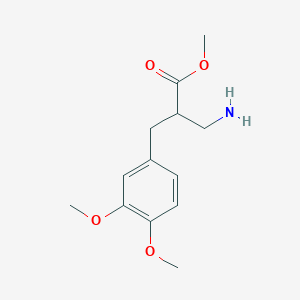

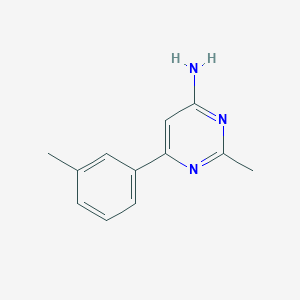
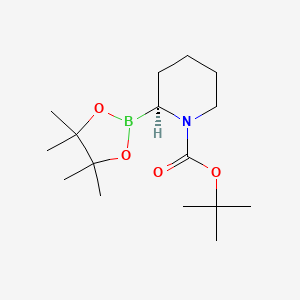
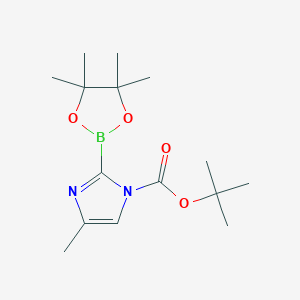
![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)
